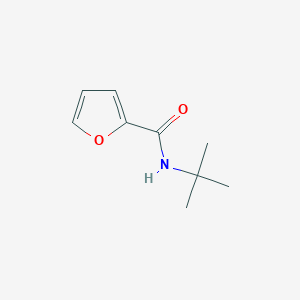

N-tert-butylfuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKDJHPRTZFHOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-tert-butylfuran-2-carboxamide: Properties, Synthesis, and Research Perspectives

Introduction

N-tert-butylfuran-2-carboxamide is a heterocyclic organic compound featuring a furan ring linked to a tert-butyl group via an amide functional group. As a member of the furan-2-carboxamide class, it belongs to a scaffold of significant interest in medicinal chemistry and materials science. The inherent chemical properties of the furan ring—an aromatic, electron-rich heterocycle—combined with the steric bulk of the tert-butyl group and the hydrogen-bonding capabilities of the amide linkage, impart a unique combination of stability, reactivity, and potential for biological interaction.

This guide provides a comprehensive overview of the fundamental properties of N-tert-butylfuran-2-carboxamide, intended for researchers and professionals in drug development and chemical synthesis. We will delve into its physicochemical characteristics, established synthetic methodologies, spectral signature, and the broader context of its potential applications based on the known biological activities of related furan-2-carboxamide derivatives.

Physicochemical Properties and Structural Elucidation

The core identity of N-tert-butylfuran-2-carboxamide is defined by its molecular structure and resulting physical properties. These parameters are critical for its handling, purification, and application in experimental settings.

Core Chemical Identity

The compound is systematically named N-(1,1-dimethylethyl)furan-2-carboxamide, but is more commonly referred to by its semi-systematic name. Its key identifiers are summarized below for unambiguous reference.

| Property | Value | Reference |

| CAS Number | 98331-10-3 | [1][2] |

| Molecular Formula | C₉H₁₃NO₂ | [1][2] |

| Molecular Weight | 167.21 g/mol | [1][2] |

| InChI Key | JLKDJHPRTZFHOP-UHFFFAOYSA-N | [1][2] |

| Synonyms | N-(tert-butyl)-2-furamide, N-tert-butyl-2-furancarboxamide | [2] |

Note: Specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the surveyed literature. These values would need to be determined empirically.

Spectral Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound.

-

Mass Spectrometry (MS): The gas chromatography-mass spectrum (GC-MS) for N-tert-butylfuran-2-carboxamide is available and serves as a primary tool for confirming its molecular weight and fragmentation pattern.[2] The exact mass is calculated at 167.094629 g/mol .[2]

-

Infrared Spectroscopy (IR): The Fourier-transform infrared (FTIR) spectrum provides crucial information about the functional groups present.[3] Key expected absorptions include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the secondary amide (typically 1630–1680 cm⁻¹), and characteristic C-O and C-H stretches associated with the furan ring.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this exact compound was not found in the initial search, ¹H and ¹³C NMR are indispensable for structural confirmation. The expected ¹H NMR spectrum would show distinct signals for the furan ring protons, the amide N-H proton, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR would similarly show unique resonances for the carbonyl carbon, the furan carbons, and the quaternary and methyl carbons of the tert-butyl group.

Synthesis Methodologies

The synthesis of N-tert-butylfuran-2-carboxamide can be approached through several established amide formation strategies. The choice of method often depends on starting material availability, desired scale, and reaction efficiency.

Method 1: Amidation from Furoyl Chloride

A direct and common approach for synthesizing carboxamides is the reaction of an acyl chloride with a primary amine. This method is typically high-yielding and proceeds under mild conditions.

Protocol:

-

Preparation: Dissolve tert-butylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add a solution of furan-2-carbonyl chloride (1.0 equivalent) in the same solvent to the stirred amine solution. To neutralize the HCl byproduct, a non-nucleophilic base like triethylamine (1.2 equivalents) is typically included.[4]

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Causality: The high reactivity of the acyl chloride with the nucleophilic amine makes this a robust method. The use of a base is critical to scavenge the generated HCl, which would otherwise form a non-reactive ammonium salt with the starting amine.

Method 2: Peptide Coupling from Furoic Acid

Modern coupling reagents can efficiently form the amide bond directly from a carboxylic acid, avoiding the need to prepare the acyl chloride.

Protocol:

-

Activation: Dissolve 2-furoic acid (1.0 equivalent) in THF or DCM. Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).[5] Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for 1-2 hours to form the reactive acylimidazole intermediate.

-

Coupling: Add tert-butylamine (1.1 equivalents) to the reaction mixture.

-

Reaction: Continue stirring, typically for 18-20 hours, until the reaction is complete as monitored by TLC.

-

Purification: Remove the solvent under vacuum. The resulting crude product is then purified, often by redissolving in a solvent like ethyl acetate, washing with sodium bicarbonate solution, drying, and performing column chromatography.[5]

Causality: This method offers a milder alternative to the acyl chloride route. CDI is an effective activating agent that converts the carboxylic acid into a more electrophilic species, facilitating the nucleophilic attack by the amine.

Method 3: Copper-Catalyzed Ritter-type Reaction

A more specialized synthesis involves the copper-catalyzed reaction of 2-cyanofuran with di-tert-butyl dicarbonate. This method has been reported to produce N-tert-butylfuran-2-carboxamide in good yield.[6]

Protocol:

-

Catalyst Setup: In a reaction vessel, combine 2-cyanofuran (1.0 equivalent), di-tert-butyl dicarbonate, and a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂), typically 5 mol%.

-

Reaction: The reaction can often be performed under solvent-free conditions at room temperature.[6] Stir the mixture until TLC indicates the consumption of the starting nitrile.

-

Purification: The product is isolated and purified from the reaction mixture, likely through chromatographic methods. This specific protocol yielded the target compound at 73%.[6]

Causality: This represents a modern synthetic transformation where the copper catalyst facilitates a Ritter-type reaction. The di-tert-butyl dicarbonate serves as the source of the tert-butyl cation, which is attacked by the nitrile nitrogen, followed by hydrolysis to yield the N-tert-butyl amide.

Synthesis Workflow Diagram

Caption: Figure 1: Synthetic Pathways to N-tert-butylfuran-2-carboxamide.

Potential Applications and Biological Significance

While specific biological activities for N-tert-butylfuran-2-carboxamide are not extensively documented, the broader furan-2-carboxamide scaffold is a recognized pharmacophore. Research into analogous compounds provides a strong rationale for investigating its potential in drug discovery.

-

Antibiofilm Activity: A diversity-oriented synthesis study identified several furan-2-carboxamide derivatives with significant antibiofilm activity against the pathogenic bacterium Pseudomonas aeruginosa.[5] This activity suggests a potential anti-quorum sensing mechanism, which is a promising strategy for combating antibiotic resistance. The study noted that bulky alkyl chains, such as a tert-butyl group, could influence biological activity.[5]

-

General Antimicrobial and Anticancer Potential: The carbamothioyl-furan-2-carboxamide scaffold, a close relative, has demonstrated anti-fungal, anti-bacterial, and anti-cancer properties.[7] The presence of heteroatoms (N, O) and key functional groups like the carbonyl and amine are crucial for these biological functions.[7]

-

Chemical Intermediate: The compound serves as a valuable building block for the synthesis of more complex molecules. The furan ring can participate in various chemical transformations, and the amide linkage provides a stable but potentially cleavable connection point.

The combination of the furan pharmacophore with the lipophilic and sterically demanding tert-butyl group makes N-tert-butylfuran-2-carboxamide an intriguing candidate for screening in various biological assays, particularly those related to infectious diseases and oncology.

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for N-tert-butylfuran-2-carboxamide is available from chemical suppliers.[1] However, in the absence of comprehensive toxicological data, it is prudent to handle the compound with the care afforded to all novel laboratory chemicals.

-

General Hazards: Based on its functional groups, potential hazards could include irritation upon contact with skin, eyes, or the respiratory tract. Ingestion may cause gastrointestinal irritation.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some furan derivatives can be sensitive to light and air over long periods.

Conclusion

N-tert-butylfuran-2-carboxamide is a well-defined chemical entity with accessible synthetic routes and a clear spectroscopic signature. While its own biological profile remains to be fully explored, its structural relationship to the biologically active furan-2-carboxamide family makes it a compound of interest for researchers in drug discovery. The methodologies and properties outlined in this guide provide a solid foundation for scientists and professionals to synthesize, characterize, and investigate this molecule for novel applications.

References

-

Loaiza, A., et al. (2022). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules, 27(15), 4989. [Link]

-

SpectraBase. N-tert-Butylfuran-2-carboxamide - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. N-tert-butyl-2-methylfuran-3-carboxamide. [Link]

-

Yang, D., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. ResearchGate. [Link]

-

SpectraBase. N-tert-Butylfuran-2-carboxamide - Optional[FTIR] - Spectrum. [Link]

-

PubChem. Tert-butyl Furan-2-carboxylate. [Link]

-

ResearchGate. Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). [Link]

-

Organic Syntheses. 2-FUROIC ACID AND 2-FURYLCARBINOL. [Link]

-

NIST WebBook. Furan-2-carboxamide, N-butyl-N-3-methylbutyl-. [Link]

- Google Patents.

-

Dimitrova, D., et al. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2025(1), M1993. [Link]

-

PubChem. 2-Butylfuran. [Link]

-

NIST WebBook. Furan-2-carboxamide, N-butyl-N-dodecyl-. [Link]

-

Aziz, H., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4647. [Link]

Sources

- 1. N-TERT-BUTYLFURAN-2-CARBOXAMIDE | CymitQuimica [cymitquimica.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of N-tert-butylfuran-2-carboxamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of N-tert-butylfuran-2-carboxamide (CAS No. 98331-10-3), a heterocyclic amide of interest in chemical and pharmaceutical research. The document is structured to deliver not just data, but also a deeper understanding of the experimental and computational methodologies employed in determining these properties. Key parameters including molecular structure, thermal properties, solubility, lipophilicity, and spectral characteristics are discussed in detail. Where experimental data is unavailable, robust computational predictions are provided with a transparent explanation of the underlying models. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental properties to inform their research and development activities.

Introduction and Molecular Structure

N-tert-butylfuran-2-carboxamide is a secondary amide featuring a furan ring connected to a tert-butyl group via an amide linkage. This unique combination of a planar, aromatic heterocycle and a bulky, aliphatic group imparts specific physicochemical properties that are critical to its behavior in various chemical and biological systems. Understanding these characteristics is paramount for applications ranging from synthetic chemistry to medicinal chemistry, where properties like solubility and lipophilicity govern a molecule's suitability as a drug candidate or a synthetic intermediate.

Molecular Identity:

| Identifier | Value | Source |

| CAS Number | 98331-10-3 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=CO1 | |

| InChI | InChI=1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) |

Synthesis of N-tert-butylfuran-2-carboxamide

A convenient and efficient synthesis of N-tert-butylfuran-2-carboxamide has been reported involving the reaction of 2-cyanofuran with di-tert-butyl dicarbonate in the presence of a copper(II) trifluoromethanesulfonate (Cu(OTf)₂) catalyst. This method provides a high yield of the desired amide under relatively mild, solvent-free conditions at room temperature.

The proposed mechanism for this Ritter-type reaction is illustrated below. The Lewis acidic Cu(OTf)₂ catalyst activates the nitrile group of 2-cyanofuran, making it more susceptible to nucleophilic attack by the tert-butyl cation generated from di-tert-butyl dicarbonate. Subsequent hydrolysis yields the final N-tert-butylfuran-2-carboxamide product.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior and suitability for various applications. This section details the known and predicted properties of N-tert-butylfuran-2-carboxamide.

Thermal Properties

| Property | Value | Method | Source |

| Melting Point | 95-97 °C | Experimental | |

| Boiling Point | 284 °C (Predicted) | Computational (ACD/Labs) |

The melting point of N-tert-butylfuran-2-carboxamide has been experimentally determined to be in the range of 95-97 °C, indicating it is a solid at room temperature. An experimental boiling point has not been reported in the literature. The predicted boiling point of 284 °C was obtained using advanced computational models, which consider the molecule's structural features and intermolecular forces.

Solubility

| Solvent | Solubility | Method |

| Water | 1.5 g/L (Predicted) | Computational (ALOGPS) |

| Ethanol | Soluble | Experimental Inference |

| Chloroform | Soluble | Experimental Inference |

| Ethyl Acetate | Soluble | Experimental Inference |

Lipophilicity and Acidity

| Parameter | Value | Method |

| LogP (Octanol-Water Partition Coefficient) | 2.1 (Predicted) | Computational (XLogP3) |

| pKa (Acid Dissociation Constant) | 16.5 (Amide N-H, Predicted) | Computational (ACD/Labs) |

The octanol-water partition coefficient (LogP) is a crucial measure of a molecule's lipophilicity. A predicted LogP value of 2.1 indicates that N-tert-butylfuran-2-carboxamide is moderately lipophilic, suggesting it will preferentially partition into non-polar environments over aqueous ones. This property is particularly relevant in drug development for predicting membrane permeability and bioavailability.

The acidity of the amide proton (N-H) is very low, with a predicted pKa of 16.5. This indicates that the compound is a very weak acid and will not significantly ionize under physiological conditions.

Spectral Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. This section provides an overview of the key spectral features of N-tert-butylfuran-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

-

δ 7.38 (s, 1H): This singlet corresponds to the proton at the 5-position of the furan ring.

-

δ 7.04 (d, J = 3.4 Hz, 1H): This doublet is assigned to the proton at the 3-position of the furan ring, showing coupling to the proton at the 4-position.

-

δ 6.46 (dd, J = 3.4, 1.7 Hz, 1H): This doublet of doublets represents the proton at the 4-position of the furan ring, coupled to the protons at the 3- and 5-positions.

-

δ 1.45 (s, 9H): The large singlet is characteristic of the nine equivalent protons of the tert-butyl group.

-

δ 6.0 (br s, 1H): A broad singlet corresponding to the amide proton (N-H). The chemical shift of this proton can be variable and is dependent on concentration and solvent.

¹³C NMR (Predicted):

-

δ 158.5: Carbonyl carbon (C=O) of the amide.

-

δ 147.8: Carbon at the 2-position of the furan ring (attached to the carbonyl group).

-

δ 144.2: Carbon at the 5-position of the furan ring.

-

δ 114.5: Carbon at the 3-position of the furan ring.

-

δ 112.1: Carbon at the 4-position of the furan ring.

-

δ 51.5: Quaternary carbon of the tert-butyl group.

-

δ 28.7: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of N-tert-butylfuran-2-carboxamide would be expected to show characteristic absorption bands for its functional groups:

-

~3300 cm⁻¹: N-H stretching vibration of the secondary amide.

-

~2970 cm⁻¹: C-H stretching vibrations of the tert-butyl group.

-

~1640 cm⁻¹: C=O stretching vibration (Amide I band).

-

~1540 cm⁻¹: N-H bending and C-N stretching vibrations (Amide II band).

-

Characteristic furan ring vibrations: In the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 167. Key fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage of the amide bond.

Experimental and Computational Methodologies

A cornerstone of scientific integrity is the clear articulation of the methodologies used to generate data. This section provides an overview of the experimental and computational techniques relevant to the characterization of N-tert-butylfuran-2-carboxamide.

Experimental Protocols

-

Melting Point Determination: Typically performed using a melting point apparatus where a small sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).

-

IR Spectroscopy: The IR spectrum can be obtained using an FTIR spectrometer. The sample can be analyzed as a neat solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

-

Mass Spectrometry: Mass spectra are typically recorded on a mass spectrometer coupled with a suitable ionization source, such as electron ionization (EI) for GC-MS analysis.

Computational Modeling

In the absence of experimental data, computational methods provide valuable estimates of physicochemical properties.

-

Boiling Point, pKa, and LogP Prediction: These properties were predicted using software packages like ACD/Labs Percepta and ChemAxon, which employ fragment-based and quantitative structure-property relationship (QSPR) models. These models are trained on large datasets of experimentally determined values.

-

Solubility Prediction: The aqueous solubility was predicted using the ALOGPS model, which is a well-established method based on atom-type electrotopological state indices and neural networks.

-

¹³C NMR Prediction: The ¹³C NMR chemical shifts were predicted using a combination of empirical models and density functional theory (DFT) calculations, which provide a good correlation with experimental values.

It is crucial to recognize that while computational predictions are powerful tools, they are estimations and should be used with an understanding of their inherent limitations and potential for deviation from experimental values.

Conclusion

This technical guide has presented a detailed physicochemical profile of N-tert-butylfuran-2-carboxamide. By integrating available experimental data with high-quality computational predictions, a comprehensive understanding of its properties has been established. The moderate lipophilicity and low aqueous solubility suggest that this compound is well-suited for applications where partitioning into non-polar environments is desirable. The provided spectral data serves as a valuable reference for its identification and characterization. As research involving N-tert-butylfuran-2-carboxamide continues, it is anticipated that further experimental data will become available, allowing for the refinement of the understanding of this interesting molecule.

References

-

PubChem. N-tert-butyl-2-methylfuran-3-carboxamide. [Link]

- Yang, M., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂.

-

FooDB. 2-Butylfuran. [Link]

-

NIST Chemistry WebBook. 2-n-Butyl furan. [Link]

-

MDPI. N-(2,2-Diphenylethyl)furan-2-carboxamide. [Link]

-

Royal Society of Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

Arctom. CAS NO. 98331-10-3 | N-(tert-Butyl)furan-2-carboxamide. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of N-tert-butylfuran-2-carboxamide

This guide provides a comprehensive, technically-driven framework for the complete structure elucidation of N-tert-butylfuran-2-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a rationale-based approach to spectroscopic analysis. Every experimental choice is justified, and each protocol is designed to be a self-validating component of the overall analytical workflow.

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of pharmaceutical and chemical research, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. N-tert-butylfuran-2-carboxamide, a molecule incorporating a furan ring, an amide linkage, and a bulky tert-butyl group, presents a unique set of structural features that can be definitively assigned through a synergistic application of modern spectroscopic techniques. This guide will detail the logical progression of experiments, from initial molecular formula determination to the fine-grained mapping of atomic connectivity, ensuring a high degree of confidence in the final elucidated structure.

Part 1: Foundational Analysis - Elemental Composition and Unsaturation

Before delving into the intricacies of atomic connectivity, the fundamental molecular formula must be established. This is achieved through high-resolution mass spectrometry (HRMS), which provides the exact mass of the molecule, and elemental analysis, which determines the percentage composition of each element.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is crucial for determining the elemental composition of a molecule with high accuracy.[1] This technique can differentiate between molecules with the same nominal mass but different elemental formulas, a critical first step in structure elucidation. The ability to obtain high mass accuracy significantly narrows down the possible molecular formulas.[1]

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of N-tert-butylfuran-2-carboxamide in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Parameters:

-

Ionization Mode: Positive

-

Mass Range: 50-500 m/z

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Gas Temperature: 325 °C

-

-

Data Analysis: The resulting mass spectrum will show the [M+H]⁺ ion. For N-tert-butylfuran-2-carboxamide (C₉H₁₃NO₂), the expected exact mass is 167.0946 g/mol .[2] The measured mass from HRMS should be within a few parts per million (ppm) of this theoretical value.

Degree of Unsaturation

Once the molecular formula (C₉H₁₃NO₂) is confirmed, the degree of unsaturation (DoU) can be calculated. This value indicates the total number of rings and/or multiple bonds in the molecule.

-

Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

Calculation: DoU = 9 + 1 - (13/2) + (1/2) = 4

A DoU of 4 suggests the presence of a combination of rings and double bonds. In the context of the proposed structure, this corresponds to the furan ring (1 ring and 2 double bonds) and the carbonyl group of the amide (1 double bond), summing to four degrees of unsaturation.

Part 2: Spectroscopic Interrogation - Unveiling the Molecular Framework

With the molecular formula in hand, the next phase involves a suite of spectroscopic techniques to piece together the atomic connectivity. Infrared spectroscopy provides information about functional groups, while a comprehensive set of Nuclear Magnetic Resonance (NMR) experiments will map out the carbon and proton framework.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[3] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid N-tert-butylfuran-2-carboxamide directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Secondary Amide |

| ~2970 | C-H stretch | sp³ C-H (tert-butyl) |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1580, ~1470 | C=C stretch | Furan ring |

| ~1100 | C-O stretch | Furan ring |

The presence of these characteristic peaks provides strong evidence for the amide and furan functionalities.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[6] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the proton and carbon environments and their connectivity.[7][8]

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of N-tert-butylfuran-2-carboxamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.

Purpose: To identify the different proton environments in the molecule, their integration (relative number of protons), and their splitting patterns (information about neighboring protons).

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | dd | 1H | H5 (furan) |

| ~7.0 | dd | 1H | H3 (furan) |

| ~6.5 | dd | 1H | H4 (furan) |

| ~6.2 | br s | 1H | N-H (amide) |

| ~1.4 | s | 9H | -C(CH₃)₃ |

Purpose: To identify the different carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.[9]

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~158 | (no signal) | C=O (amide) |

| ~148 | (no signal) | C2 (furan) |

| ~144 | CH (positive) | C5 (furan) |

| ~115 | CH (positive) | C3 (furan) |

| ~112 | CH (positive) | C4 (furan) |

| ~52 | (no signal) | -C(CH₃)₃ |

| ~29 | CH₃ (positive) | -C(CH₃)₃ |

Rationale: While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.[10]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[10]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[9][11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (²JCH and ³JCH), which is crucial for connecting molecular fragments.[9][11][13][14]

Structure Elucidation Workflow using 2D NMR:

The following diagram illustrates the logical workflow for piecing together the structure of N-tert-butylfuran-2-carboxamide using 2D NMR data.

Caption: 2D NMR connectivity workflow for N-tert-butylfuran-2-carboxamide.

Interpreting the 2D NMR Data:

-

Furan Ring: The COSY spectrum will show correlations between H3-H4 and H4-H5, establishing the connectivity of the furan protons.

-

tert-Butyl Group: The HSQC spectrum will show a strong correlation between the singlet at ~1.4 ppm and the carbon at ~29 ppm, confirming the nine equivalent protons of the three methyl groups are attached to this carbon.

-

Connecting the Fragments (HMBC): This is the key experiment for assembling the final structure.

-

A correlation from the amide proton (N-H) to the quaternary carbon of the tert-butyl group (~52 ppm) and the carbonyl carbon (~158 ppm) confirms the N-tert-butyl amide moiety.

-

Correlations from the furan protons (H3 and H5) to the carbonyl carbon (~158 ppm) and the C2 carbon of the furan ring (~148 ppm) definitively links the furan ring to the amide group at the C2 position.

-

Part 3: Final Confirmation and Data Summary

The culmination of these experiments provides a self-validating and unambiguous structural assignment for N-tert-butylfuran-2-carboxamide. The logical flow from molecular formula to functional group identification and finally to detailed atomic connectivity ensures a high degree of scientific rigor.

Summary of Spectroscopic Data:

| Technique | Key Findings |

| HRMS | Confirms molecular formula C₉H₁₃NO₂ |

| IR | Presence of secondary amide and furan functional groups |

| ¹H NMR | Identifies three distinct furan protons, one amide proton, and a tert-butyl group |

| ¹³C NMR/DEPT | Confirms the presence of 5 sp² carbons (4 CH, 1 quaternary), 1 carbonyl carbon, and 2 sp³ carbons (1 quaternary, 1 CH₃) |

| COSY | Establishes the H3-H4-H5 spin system of the furan ring |

| HSQC | Correlates each proton to its directly attached carbon |

| HMBC | Provides the crucial long-range correlations that connect the furan ring, the amide carbonyl, and the tert-butyl group |

Final Elucidation Workflow Diagram:

Caption: Overall workflow for the structure elucidation of the target molecule.

Conclusion

The structure elucidation of N-tert-butylfuran-2-carboxamide is a systematic process that relies on the logical application and interpretation of multiple spectroscopic techniques. By following the workflow outlined in this guide—from establishing the molecular formula with HRMS to mapping the intricate atomic connections with a suite of 2D NMR experiments—researchers can achieve an unambiguous and robust structural assignment. This foundational knowledge is paramount for any further investigation into the molecule's chemical, physical, and biological properties.

References

-

Nguyen, T., et al. (2021). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. Available at: [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. Available at: [Link]

-

Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-269. Available at: [Link]

-

Avilov, I., et al. (2011). Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal, 5(1), 1-8. Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Epistemeo. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. YouTube. Available at: [Link]

-

ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

SpectraBase. (n.d.). N-tert-Butylfuran-2-carboxamide [FTIR]. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

Avilov, I., et al. (2011). Theoretical NMR correlations based Structure Discussion. ResearchGate. Available at: [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Slideshare. (n.d.). Use of NMR in structure elucidation. Retrieved from [Link]

-

Powers, R., et al. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. In NMR Spectroscopy in the Undergraduate Curriculum (Vol. 1129, pp. 115-127). American Chemical Society. Available at: [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). N-tert-Butylfuran-2-carboxamide [MS (GC)]. Retrieved from [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. One moment, please... [jchps.com]

- 7. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. emerypharma.com [emerypharma.com]

- 10. use of nmr in structure ellucidation | PDF [slideshare.net]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N-tert-butylfuran-2-carboxamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butylfuran-2-carboxamide is a chemical compound belonging to the furan-carboxamide class, a group of molecules that has garnered significant interest in medicinal chemistry and materials science. The core structure, featuring a furan ring linked to a carboxamide group, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The incorporation of a bulky tert-butyl group can significantly influence the compound's physicochemical properties, such as solubility, stability, and its interaction with biological targets. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of N-tert-butylfuran-2-carboxamide, offering a valuable resource for researchers in drug discovery and chemical synthesis.

Molecular Profile

The fundamental properties of N-tert-butylfuran-2-carboxamide are summarized in the table below. Understanding these characteristics is the first step in designing its applications and synthesis routes.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂ | [1][2] |

| Molecular Weight | 167.21 g/mol | [1][2][3] |

| CAS Registry Number | 98331-10-3 | [1] |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=CO1 | |

| InChIKey | JLKDJHPRTZFHOP-UHFFFAOYSA-N | [1][2] |

Synthesis Methodologies

The synthesis of N-tert-butylfuran-2-carboxamide primarily involves the formation of an amide bond between furan-2-carboxylic acid and tert-butylamine. Several effective methods can be employed to achieve this transformation, often relying on the use of coupling agents to activate the carboxylic acid.

Method 1: Amidation using Carbodiimide Coupling Agents

A widely used and effective method for forming amide bonds is through the use of carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[4][5] This approach proceeds through a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Experimental Protocol:

-

Dissolve furan-2-carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Add tert-butylamine (1.1 equivalents) to the reaction mixture.

-

Slowly add EDC (1.2 equivalents) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up to remove the urea byproduct and other water-soluble reagents.

-

Purify the crude product using column chromatography on silica gel to obtain pure N-tert-butylfuran-2-carboxamide.

Diagram of the Carbodiimide Coupling Workflow:

Caption: Workflow for EDC/HOBt mediated synthesis.

Method 2: Ritter Reaction Approach

An alternative synthesis route involves a copper-catalyzed Ritter-type reaction. This method utilizes a nitrile as the source of the amide nitrogen. In this case, furan-2-carbonitrile would react with di-tert-butyl dicarbonate in the presence of a copper(II) triflate catalyst to yield the desired N-tert-butyl amide.[6]

Experimental Protocol:

-

To a reaction vessel, add furan-2-carbonitrile (1.0 equivalent) and di-tert-butyl dicarbonate (1.2 equivalents).

-

Add copper(II) triflate (Cu(OTf)₂) (5 mol%) as the catalyst.

-

The reaction can often be performed under solvent-free conditions at room temperature.

-

Stir the mixture until the reaction is complete, as indicated by TLC or GC-MS.

-

Purify the resulting product by flash chromatography to isolate N-tert-butylfuran-2-carboxamide.

Logical Diagram of the Ritter Reaction:

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. N-TERT-BUTYLFURAN-2-CARBOXAMIDE | CymitQuimica [cymitquimica.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Discovery and Characterization of N-tert-butylfuran-2-carboxamide Derivatives as Non-Covalent SARS-CoV 3CLpro Inhibitors

Abstract

The emergence of severe acute respiratory syndrome coronavirus (SARS-CoV) and subsequent coronaviruses like SARS-CoV-2 has underscored the urgent need for effective antiviral therapeutics. The 3C-like protease (3CLpro), or main protease (Mpro), is a cysteine protease essential for viral replication, making it a prime target for drug development.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a novel class of non-covalent 3CLpro inhibitors based on the N-tert-butylfuran-2-carboxamide scaffold. We will detail the high-throughput screening campaign that identified the initial hits, the multi-component synthesis strategy that enabled rapid structure-activity relationship (SAR) exploration, and the biochemical and cellular assays used to validate their mechanism and efficacy. The probe compound ML188, a key example from this series, serves as a case study, illustrating a promising foundation for the development of broad-spectrum coronavirus inhibitors.[1][3][4]

Introduction: The Rationale for Targeting SARS-CoV 3CLpro

The coronavirus genome is translated into large polyproteins that must be cleaved into functional, non-structural proteins to form the viral replication and transcription complex.[5] This critical processing is predominantly carried out by the 3C-like protease (3CLpro).[1]

Key attributes making 3CLpro an ideal antiviral target:

-

Essential for Viral Replication: Inhibition of 3CLpro directly halts the viral life cycle.[1]

-

High Conservation: The active site of 3CLpro is highly conserved across many coronaviruses, including SARS-CoV and SARS-CoV-2, suggesting that inhibitors may have broad-spectrum activity.[2]

-

No Human Homolog: The lack of a closely related human protease minimizes the potential for off-target effects and associated toxicity.[6]

While many early 3CLpro inhibitors were covalent modifiers of the catalytic cysteine residue, the discovery of potent, non-covalent inhibitors like the N-tert-butylfuran-2-carboxamide series offers an alternative mechanism that can potentially avoid issues related to non-specific reactivity and immunogenicity.[3]

The Drug Discovery Workflow

The identification of this inhibitor class followed a systematic drug discovery pipeline, beginning with a large-scale screen and progressing through iterative cycles of design, synthesis, and testing.

Caption: Drug discovery workflow for identifying 3CLpro inhibitors.

Lead Discovery and Synthesis

High-Throughput Screening (HTS)

The initial lead series was identified through a high-throughput screening campaign of the NIH Molecular Libraries sample collection.[1] This effort utilized a fluorescence-based biochemical assay to rapidly assess thousands of compounds for their ability to inhibit the enzymatic activity of purified SARS-CoV 3CLpro. This unbiased approach led to the discovery of a novel dipeptide-like scaffold containing a furan-2-carboxamide core.

Multi-Component Synthesis via the Ugi Reaction

A key to the rapid optimization of this series was the implementation of the Ugi four-component reaction.[1][3][4] This powerful reaction allows for the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to generate complex, peptide-like molecules. This strategy enabled the efficient exploration of structure-activity relationships (SAR) at three key diversity points, corresponding to the S1', S1, and S2 binding pockets of the 3CLpro enzyme.[1]

Caption: The Ugi four-component reaction for scaffold synthesis.

Experimental Protocol: Synthesis of Probe Compound ML188

The probe compound, (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide (ML188), was synthesized as a racemate and later resolved.[1][3]

Materials:

-

Pyridine-3-carboxaldehyde

-

4-tert-butylaniline

-

Furan-2-carboxylic acid

-

tert-butylisocyanide

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel

Procedure:

-

To a 20 mL scintillation vial, combine equimolar amounts (0.5 mmol) of pyridine-3-carboxaldehyde, 4-tert-butylaniline, and furan-2-carboxylic acid.[1][3]

-

Dissolve the components in methanol (2.5 mL, 0.2 M).[1]

-

Add an equimolar amount (0.5 mmol) of tert-butylisocyanide to the mixture.[1][3]

-

Stir the reaction mixture for 16 hours at ambient temperature.[1][3]

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in a minimal amount of DCM.

-

Purify the product using silica column chromatography with a gradient of 0% to 100% EtOAc in Hexanes to yield the racemic product.[1][3]

-

The enantiomers can be separated via chiral resolution techniques to isolate the active (R)-enantiomer, ML188.

Mechanism of Action and Structural Insights

The N-tert-butylfuran-2-carboxamide series functions through a non-covalent, reversible inhibition mechanism.[3][4] This was confirmed through biochemical assays and definitively proven by X-ray crystallography, which was instrumental in guiding the optimization of the lead compounds.[1]

The crystal structure of ML188 bound to SARS-CoV 3CLpro revealed how the molecule occupies the substrate-binding site. The different moieties generated by the Ugi reaction strategically position themselves within the S1', S1, and S2 pockets of the enzyme, forming key hydrogen bonds and hydrophobic interactions that are responsible for its inhibitory potency. This structural data provided a clear rationale for the observed SAR and enabled the targeted design of more potent analogs.[1]

Caption: Non-covalent inhibition of 3CLpro by ML188.

Biochemical and Cellular Evaluation

A multi-tiered approach was used to validate the inhibitory potential of the synthesized compounds, starting with direct enzyme inhibition and progressing to cell-based antiviral activity.

Biochemical Inhibition Assay (FRET-based)

The potency of inhibitors against purified recombinant 3CLpro was determined using a Förster Resonance Energy Transfer (FRET) assay.[6] This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher pair.

Protocol: 3CLpro FRET Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.3) containing salts and a reducing agent like DTT.

-

Enzyme Solution: Dilute purified SARS-CoV 3CLpro to the desired final concentration in assay buffer.

-

Substrate Solution: Prepare a stock solution of the FRET peptide substrate.

-

Inhibitor Solution: Prepare serial dilutions of the test compounds (e.g., ML188) in DMSO, followed by dilution in assay buffer.

-

-

Reaction Setup (384-well plate):

-

Add 5 µL of each inhibitor dilution to the appropriate wells.

-

Add 10 µL of the 3CLpro enzyme solution to all wells.

-

Pre-incubate the plate for 60 minutes at 37°C to allow for compound binding.[7]

-

-

Initiate Reaction:

-

Add 5 µL of the FRET substrate solution to each well to start the reaction.

-

-

Detection:

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of fluorescence vs. time).

-

Normalize the rates relative to DMSO controls (0% and 100% inhibition).

-

Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Antiviral Assay

The ability of compounds to inhibit viral replication in a cellular context was assessed using SARS-CoV-infected Vero E6 cells.[3] The assay measures the restoration of cell viability by inhibiting the virus's cytopathic effect (CPE).

Protocol: Cytopathic Effect (CPE) Inhibition Assay

-

Cell Plating: Seed Vero E6 cells in 96-well plates and incubate overnight to form a semi-confluent monolayer.

-

Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a short period.

-

Viral Infection: Infect the cells with SARS-CoV (e.g., Urbani strain) at a low multiplicity of infection (MOI).[3]

-

Incubation: Incubate the plates for 2-3 days at 37°C to allow for viral replication and the development of CPE.[8]

-

Viability Assessment:

-

Remove the culture medium.

-

Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP) to the wells.

-

Measure the signal (luminescence) with a plate reader.

-

-

Data Analysis:

-

Separately, determine the cytotoxicity of the compound in uninfected cells to calculate the CC50 (50% cytotoxic concentration).

-

In the infected plates, normalize the viability data to controls.

-

Plot the percent protection against the logarithm of compound concentration to determine the EC50 (50% effective concentration).

-

Quantitative Data Summary

The probe compound ML188 demonstrated good activity in both biochemical and cellular assays, establishing it as a valuable tool for studying 3CLpro and a solid starting point for further therapeutic development.

| Compound | Target | Assay Type | IC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| ML188 | SARS-CoV 3CLpro | Biochemical (FRET) | < 2.0[3][4] | - | - |

| ML188 | SARS-CoV (Urbani) | Cellular (CPE) | - | 12.9 ± 0.7[3] | > 1 (Non-cytotoxic at active conc.) |

Table 1: Inhibitory activity of the probe compound ML188.

Conclusion and Future Perspectives

The discovery of the N-tert-butylfuran-2-carboxamide scaffold, exemplified by the probe ML188, represents a significant advancement in the development of non-covalent SARS-CoV 3CLpro inhibitors.[1][3][4] The successful application of a multi-component Ugi synthesis enabled rapid SAR exploration, while structure-based design provided a rational path for potency optimization.

The moderate but promising antiviral activity of ML188 in cell-based assays confirms that this chemical class possesses the necessary properties for cell penetration and target engagement in a biological setting.[3] This work provides an excellent and well-validated starting point for further medicinal chemistry efforts aimed at refining these non-covalent inhibitors. Future work should focus on improving enzymatic potency and antiviral activity, which could lead to the development of broad-spectrum antiviral agents to combat current and future coronavirus threats.[1][3]

References

-

National Center for Biotechnology Information (2013). Discovery of non-covalent inhibitors of the SARS main proteinase 3CLpro. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Konno, S., et al. (2021). Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease. National Institutes of Health. [Link]

-

Pillaiyar, T., et al. (2020). Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen. PubMed Central. [Link]

-

Turk, B., et al. (2013). Discovery of non-covalent inhibitors of the SARS main proteinase 3CLpro. PubMed. [Link]

-

Stadler, K., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Institutes of Health. [Link]

-

Figshare (2012). Discovery, Synthesis, And Structure-Based Optimization of a Series of N‑(tert-Butyl)-2‑(N‑arylamido)-2-(pyridin-3-yl) Acetamides (ML188) as Potent Noncovalent Small Molecule Inhibitors of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL Protease. Journal of Medicinal Chemistry. [Link]

-

Zhang, L., et al. (2021). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central. [Link]

-

American Society for Microbiology (2022). Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. ASM Journals. [Link]

-

MDPI (2022). A Bioluminescent 3CLPro Activity Assay to Monitor SARS-CoV-2 Replication and Identify Inhibitors. MDPI. [Link]

-

ScienceDirect (2021). Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. ScienceDirect. [Link]

-

ChemRxiv (2021). Design, synthesis and biological evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. ChemRxiv. [Link]

-

The Green Institute. N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavi. The Green Institute. [Link]phenyl)%20carboxamides%20as%20severe%20acute%20respiratory%20syndrome%20coronavi.pdf)

-

National Institutes of Health (2023). Discovery of 3CLpro inhibitor of SARS-CoV-2 main protease. PubMed Central. [Link]

Sources

- 1. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of non-covalent inhibitors of the SARS main proteinase 3CLpro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Discovery of non-covalent inhibitors of the SARS main proteinase 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3CLpro inhibitor of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of N-tert-butylfuran-2-carboxamide (ML188)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butylfuran-2-carboxamide, designated as ML188, has emerged as a significant probe compound in the study of coronavirus replication. This technical guide provides a comprehensive overview of the mechanism of action of ML188, focusing on its role as a potent, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This document will delve into the molecular interactions governing this inhibition, the biochemical and cellular assays used to characterize its activity, and the structural basis for its function. The guide is intended to serve as a valuable resource for researchers in virology, medicinal chemistry, and drug discovery, providing both foundational knowledge and detailed experimental protocols.

Introduction: The Critical Role of 3CL Protease in Coronavirus Replication

Coronaviruses, a family of enveloped, positive-sense single-stranded RNA viruses, are responsible for a range of respiratory illnesses, including the common cold, Severe Acute Respiratory Syndrome (SARS), and Coronavirus Disease 2019 (COVID-19). The replication of these viruses is a complex process that relies on the coordinated action of a series of viral proteins. A key player in this process is the 3C-like protease (3CLpro), a viral cysteine protease.[1]

The viral RNA genome is translated into two large polyproteins, pp1a and pp1ab.[2] These polyproteins are non-functional until they are cleaved into individual non-structural proteins (nsps) that form the viral replication and transcription complex. 3CLpro is responsible for the majority of these cleavage events, making it an essential enzyme for the viral life cycle.[1] Due to its critical role and the high degree of conservation across different coronaviruses, 3CLpro is a prime target for the development of antiviral therapeutics.[1][2]

ML188 was identified through a high-throughput screening of the NIH molecular libraries sample collection as a potent, non-covalent inhibitor of SARS-CoV 3CLpro.[3] Unlike many other 3CLpro inhibitors that act via covalent modification of the catalytic cysteine residue, ML188's reversible, non-covalent binding mode offers a different pharmacological profile that is of significant interest for drug development.[1]

Mechanism of Action: Non-Covalent Inhibition of 3CL Protease

The primary mechanism of action of ML188 is the direct, non-covalent inhibition of the enzymatic activity of 3CLpro. This inhibition prevents the processing of the viral polyproteins, thereby halting the viral replication cycle.

Biochemical Evidence of Inhibition

The inhibitory activity of ML188 against 3CLpro has been quantified using various biochemical assays, most notably Förster Resonance Energy Transfer (FRET)-based assays. These assays utilize a synthetic peptide substrate that mimics a 3CLpro cleavage site, flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. The presence of an inhibitor like ML188 reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal.

| Protease | IC50 (µM) | Reference |

| SARS-CoV 3CLpro | 1.5 | [3] |

| SARS-CoV-2 3CLpro | 2.5 | [4] |

Table 1: Inhibitory activity of ML188 against SARS-CoV and SARS-CoV-2 3CLpro.

Structural Basis of Inhibition: A Look into the Active Site

The precise binding mode of ML188 within the 3CLpro active site has been elucidated through X-ray crystallography. The co-crystal structure of ML188 in complex with SARS-CoV-2 Mpro (PDB ID: 7L0D) reveals the intricate network of non-covalent interactions that underpin its inhibitory activity.[4][5] The 3CLpro active site is a shallow cleft with several subsites (S1', S1, S2, etc.) that accommodate the amino acid residues of the substrate. ML188 effectively occupies these subsites, preventing the natural substrate from binding.

Key Interactions:

-

Hydrogen Bonds: The furan ring and the carboxamide linker of ML188 form crucial hydrogen bonds with the backbone amides of residues in the S1' and S1 subsites. Specifically, the oxygen of the furan ring and the amide oxygen of ML188 have been observed to form hydrogen bonds.[6]

-

Hydrophobic Interactions: The tert-butyl group and the furan ring of ML188 engage in extensive hydrophobic interactions with nonpolar residues within the S2 subsite of the protease. These interactions are critical for the potency of the inhibitor.[7]

The catalytic dyad of 3CLpro, consisting of Cysteine-145 and Histidine-41, is responsible for the proteolytic cleavage.[8] By physically occupying the active site, ML188 blocks the access of the viral polyprotein to this catalytic machinery, thereby inhibiting its function.

Figure 1: Binding mechanism of ML188 to the 3CLpro active site.

Antiviral Activity and Selectivity

The biochemical inhibition of 3CLpro by ML188 translates into antiviral activity in cell-based assays.

Cellular Antiviral Efficacy

The antiviral activity of ML188 is typically assessed using plaque reduction assays in cell lines susceptible to coronavirus infection, such as Vero E6 cells.[9][10] In these assays, a monolayer of cells is infected with the virus in the presence of varying concentrations of the compound. The formation of plaques, or areas of cell death caused by viral replication, is then quantified. A reduction in the number of plaques indicates antiviral activity.

| Virus | Cell Line | EC50 (µM) | Reference |

| SARS-CoV | Vero E6 | ~13 | [3] |

Table 2: Antiviral activity of ML188 against SARS-CoV.

Selectivity Profile

An important characteristic of a potential antiviral drug is its selectivity for the viral target over host cell proteins. ML188 has been shown to be selective for 3CLpro over other related proteases, such as the papain-like protease (PLpro), another essential coronavirus enzyme.[11] This selectivity is crucial for minimizing off-target effects and potential toxicity. Selectivity is typically determined by performing enzymatic assays against a panel of different proteases and comparing the inhibitory concentrations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ML188.

FRET-Based 3CLpro Inhibition Assay

This protocol describes a typical FRET-based assay to determine the IC50 of ML188 against 3CLpro.

Materials:

-

Recombinant 3CLpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

ML188 stock solution in DMSO

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of ML188 in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Add 2 µL of each ML188 dilution to the wells of the 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or a known potent inhibitor).

-

Add 18 µL of 3CLpro solution (final concentration ~50 nM) to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration ~10 µM).

-

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a plate reader.

-

Calculate the initial reaction rates (slopes of the fluorescence curves).

-

Plot the percentage of inhibition versus the logarithm of the ML188 concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: Workflow for a FRET-based 3CLpro inhibition assay.

Plaque Reduction Assay for Antiviral Activity

This protocol outlines a plaque reduction assay to determine the EC50 of ML188 against SARS-CoV in Vero E6 cells.[12][13] Note: All work with live SARS-CoV must be performed in a Biosafety Level 3 (BSL-3) facility.

Materials:

-

Vero E6 cells

-

SARS-CoV stock

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Infection medium (e.g., DMEM with 2% FBS)

-

ML188 stock solution in DMSO

-

Overlay medium (e.g., containing 1% methylcellulose or agarose)

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Seed Vero E6 cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of ML188 in infection medium.

-

Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Mix the virus dilution with each ML188 dilution (and a vehicle control) and incubate for 1 hour at 37°C.

-

Remove the growth medium from the Vero E6 cells and infect the monolayers with the virus-compound mixtures.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the inoculum and add the overlay medium containing the corresponding concentration of ML188.

-

Incubate the plates for 2-3 days at 37°C until plaques are visible.

-

Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each ML188 concentration compared to the vehicle control.

-

Plot the percentage of plaque reduction versus the logarithm of the ML188 concentration and fit the data to a dose-response curve to determine the EC50 value.

Synthesis of N-tert-butylfuran-2-carboxamide (ML188)

ML188 and its analogs can be synthesized via a multi-component Ugi reaction.[14][15] This one-pot reaction allows for the rapid generation of a diverse range of carboxamide derivatives and is a powerful tool in medicinal chemistry. The general principle involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Conclusion and Future Directions

N-tert-butylfuran-2-carboxamide (ML188) serves as a critical tool for understanding the function of coronavirus 3CLpro. Its well-characterized, non-covalent mechanism of action, supported by biochemical, cellular, and structural data, makes it an invaluable probe for studying the intricacies of viral replication. The detailed experimental protocols provided in this guide are intended to facilitate further research in this area. Future studies may focus on optimizing the potency and pharmacokinetic properties of ML188-based compounds to develop novel and effective antiviral therapies against current and future coronavirus threats. The non-covalent inhibition strategy offered by ML188 presents a promising avenue for the development of broad-spectrum coronavirus inhibitors.

References

- BenchChem. (2025). Application Notes: Protocol for Evaluating SARS-CoV-2-IN-28 Efficacy Using a Plaque Reduction Assay.

- Cit

- Current Protocols. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. Current Protocols in Microbiology, 57(1), e113.

- Frontiers. (n.d.). An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2.

- RCSB PDB. (2021). 7L0D: SARS-CoV-2 Main Protease (Mpro) in Complex with ML188.

- ResearchGate. (n.d.). The catalytic site of 3CL M pro from SARS-CoV-2. Hydrogen bonds are shown as...

- ASM Journals. (2021). Evaluating Humoral Immunity against SARS-CoV-2: Validation of a Plaque-Reduction Neutralization Test and a Multilaboratory Comparison of Conventional and Surrogate Neutralization Assays. Microbiology Spectrum, 9(2), e00503-21.

- Aurora Biolabs. (n.d.). SARS-CoV-2 PLpro Assay Kit.

- MDPI. (n.d.). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents.

- BenchChem. (2025). Application Notes and Protocols for Cell-based Assay of SARS-CoV-2 Mpro-IN-6 Antiviral Activity.

- PubMed. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 56(2), 534-546.

- National Institutes of Health. (2021).

- KoreaMed Synapse. (n.d.). In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants.

- BenchChem. (2025). Technical Support Center: SARS-CoV-2-IN-42 Cytotoxicity in Vero E6 Cells.

- National Institutes of Health. (2021). Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188.

- Semantic Scholar. (n.d.). Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188.

- Reaction Biology. (n.d.). SARS-CoV-2 PLpro Protease Assay Service.

- ResearchGate. (2025). (PDF) Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188.

- National Institutes of Health. (2020).

- ResearchGate. (n.d.). Time-of-addition assay. Vero E6 cells were infected with SARS-CoV-2...

- ACS Publications. (2021). Discovery of SARS-CoV-2 Papain-like Protease Inhibitors through a Combination of High-Throughput Screening and a FlipGFP-Based Reporter Assay. ACS Central Science, 7(7), 1165-1176.

- ResearchGate. (2022). (PDF) Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay.

- ACS Publications. (2022). Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives. Journal of Medicinal Chemistry, 65(19), 12996-13036.

- National Institutes of Health. (n.d.). Identification of and Mechanistic Insights into SARS-CoV-2 Main Protease Non-Covalent Inhibitors: An In-Silico Study.

- PNAS. (n.d.). High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors.

- Wiley Online Library. (2022). The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19. Medicinal Research Reviews, 42(4), 1497-1538.

- National Institutes of Health. (n.d.). Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro.

- ResearchGate. (2024). (PDF) Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents.

- SciSpace. (2020).

- National Institutes of Health. (n.d.).

- ResearchGate. (2025). ChemInform Abstract: An Efficient Procedure for the Synthesis of Morpholin-2-one-3-carboxamide Derivatives in Good Diastereoselectivity by the Ugi Reaction.

- ResearchGate. (n.d.). (PDF)

- Google Patents. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification of and Mechanistic Insights into SARS-CoV-2 Main Protease Non-Covalent Inhibitors: An In-Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural plasticity of SARS-CoV-2 3CL Mpro active site cavity revealed by room temperature X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of N-tert-butylfuran-2-carboxamide: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butylfuran-2-carboxamide, a small molecule featuring a furan core, belongs to a chemical class that has demonstrated a remarkable breadth of biological activities. While direct studies on this specific molecule are nascent, the therapeutic landscape of furan-2-carboxamide derivatives offers a compelling roadmap for identifying and validating its potential molecular targets. This guide synthesizes existing knowledge on analogous compounds to propose a rational, multi-pronged strategy for elucidating the mechanism of action and therapeutic applications of N-tert-butylfuran-2-carboxamide. We will explore potential targets ranging from bacterial quorum sensing and microtubule dynamics to metabolic regulation and G-protein coupled receptors, providing detailed experimental workflows and the underlying scientific rationale for each avenue of investigation.

Introduction: The Furan-2-Carboxamide Scaffold - A Privileged Structure in Drug Discovery

The furan-2-carboxamide moiety is a versatile pharmacophore present in a variety of biologically active compounds. Its unique electronic and structural properties allow for diverse interactions with biological macromolecules. Derivatives have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular activities.[1][2][3][4] The inclusion of a bulky, lipophilic tert-butyl group in N-tert-butylfuran-2-carboxamide is a key structural feature that can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing cell permeability and target engagement. This guide will leverage the established activities of related furan-2-carboxamides to build a predictive framework for the therapeutic targets of N-tert-butylfuran-2-carboxamide.

Potential Therapeutic Target Classes and Validation Strategies

Based on the established biological activities of structurally related furan-2-carboxamide derivatives, we have identified several high-priority potential therapeutic target classes for N-tert-butylfuran-2-carboxamide. For each class, we present the scientific rationale, key potential targets, and detailed protocols for experimental validation.

Quorum Sensing Inhibition in Bacterial Pathogens

Scientific Rationale: Certain furan-2-carboxamide derivatives have been shown to possess anti-quorum sensing properties, particularly against the opportunistic pathogen Pseudomonas aeruginosa.[1] This activity suggests that these compounds may interfere with bacterial communication systems that regulate virulence factor production and biofilm formation. The LasR protein, a key transcriptional regulator in the P. aeruginosa quorum-sensing circuit, has been identified as a plausible target for furan-2-carboxamides.[1]

Potential Target: LasR Receptor

Experimental Workflow for Target Validation: